molecular formula C21H18BrN3OS B10958371 5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10958371
M. Wt: 440.4 g/mol
InChI Key: RPYYVXVGOXERFR-UHFFFAOYSA-N
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Description

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated naphthyl group, a phenethyl group, and a triazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the bromination of 2-naphthol to form 6-bromo-2-naphthol. This intermediate is then reacted with formaldehyde to produce 6-bromo-2-naphthylmethanol. The next step involves the formation of the triazole ring through a cyclization reaction with phenethylamine and thiourea under acidic conditions. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The bromine atom on the naphthyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the brominated naphthyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOLE-3-THIOL: Similar structure but with an ethyl group instead of a phenethyl group.

    5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-(SEC-BUTYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: Similar structure but with a sec-butyl group.

Uniqueness

The uniqueness of 5-{[(6-BROMO-2-NAPHTHYL)OXY]METHYL}-4-PHENETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of a brominated naphthyl group, a phenethyl group, and a triazole ring. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research in various fields.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H18BrN3OS/c22-18-8-6-17-13-19(9-7-16(17)12-18)26-14-20-23-24-21(27)25(20)11-10-15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,24,27)

InChI Key

RPYYVXVGOXERFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=NNC2=S)COC3=CC4=C(C=C3)C=C(C=C4)Br

Origin of Product

United States

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